molecular formula C19H23BrClNO B1374554 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220016-31-8

4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1374554
CAS No.: 1220016-31-8
M. Wt: 396.7 g/mol
InChI Key: DTUXUNPLLMHQDD-UHFFFAOYSA-N
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Description

Compound Identification and Basic Properties

4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is registered in chemical databases with the identifier 1220016-31-8 and carries the PubChem Compound Identification number 56829669. The compound exists as a hydrochloride salt, which significantly enhances its water solubility and facilitates its handling in various research applications. The molecular formula C19H23BrClNO reflects the presence of multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The systematic nomenclature of this compound reveals its complex architecture. The name indicates a piperidine ring system substituted at the 4-position with an ethyl chain that terminates in an ether linkage to a brominated biphenyl moiety. The hydrochloride designation signifies that the compound is isolated as the hydrochloride salt of the free base, a common practice in pharmaceutical chemistry to improve compound stability and bioavailability.

Chemical databases list several synonymous names for this compound, including 4-(2-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)ethyl)piperidine hydrochloride and 4-[2-(2-bromo-4-phenylphenoxy)ethyl]piperidine;hydrochloride, which reflect different approaches to naming the same molecular structure. These alternative names demonstrate the complexity inherent in nomenclature systems for polyfunctional organic compounds.

Structural Analysis

The molecular weight of 396.7 grams per mole positions this compound within the range typical for small to medium-sized pharmaceutical molecules. The structure incorporates three distinct architectural elements that define its chemical behavior and potential applications. The piperidine ring serves as a basic nitrogen-containing heterocycle, the brominated biphenyl system provides aromatic character with halogen substitution, and the ethyl ether linkage connects these two primary structural units.

The piperidine component represents one of the most prevalent heterocyclic systems in medicinal chemistry. Piperidine derivatives have found extensive application in pharmaceutical research due to their ability to interact with various biological targets. The six-membered saturated nitrogen heterocycle can adopt multiple conformations, influencing the overall three-dimensional structure of molecules containing this moiety.

The biphenyl system introduces significant aromatic character to the compound. Biphenyl structures are known for their ability to participate in π-π stacking interactions and their influence on molecular lipophilicity. The presence of a bromine atom at the 3-position of the biphenyl system introduces both steric and electronic effects that can significantly alter the compound's chemical reactivity and biological activity compared to unsubstituted analogs.

Chemical Classification and Related Compounds

This compound belongs to the broader family of piperidine ethers, a class of molecules that has garnered considerable attention in pharmaceutical research. Related compounds in chemical databases demonstrate the structural diversity possible within this chemical class. For instance, 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride represents a structurally similar molecule that lacks the biphenyl system but retains the piperidine-ethyl-ether motif with bromine substitution.

The 4-oxypiperidine ether family has been specifically investigated for its potential as histamine receptor antagonists and inverse agonists. Research has shown that modifications to the ether substituents can significantly influence the biological activity of these compounds. The synthetic approaches to these molecules often involve etherification reactions between appropriate alcohols and commercially available nitriles, followed by reduction and further functionalization steps.

Comparative analysis with other brominated biphenyl compounds reveals important structure-activity relationships. 3-Bromobiphenyl, a simpler analog, has been extensively studied for its environmental behavior and synthetic utility. This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, due to its unique bromine substituent that allows for selective chemical reactions.

Molecular Properties and Characteristics

The combination of structural elements in this compound results in a compound with distinctive physicochemical properties. The presence of the basic piperidine nitrogen provides a site for protonation, explaining the formation of the hydrochloride salt. This salt formation is crucial for pharmaceutical applications as it typically improves water solubility while maintaining chemical stability.

The brominated biphenyl portion contributes significantly to the compound's molecular weight and lipophilicity. Bromine substitution on aromatic systems typically increases both the molecular polarizability and the potential for halogen bonding interactions. These properties can influence the compound's ability to cross biological membranes and interact with protein targets.

Property Value Reference
PubChem CID 56829669
Molecular Formula C19H23BrClNO
Molecular Weight 396.7 g/mol
Chemical Registry Number 1220016-31-8

The ether linkage connecting the piperidine and biphenyl systems provides conformational flexibility while maintaining chemical stability under normal conditions. Ether bonds are generally resistant to hydrolysis under physiological conditions, making them attractive linkages in drug design. The two-carbon ethyl chain offers sufficient flexibility to allow the piperidine and biphenyl portions to adopt various relative orientations, potentially enabling the molecule to interact with diverse binding sites.

Recent advances in piperidine derivative synthesis have highlighted the importance of asymmetric synthesis methods for obtaining enantiomerically enriched products. Cross-coupling approaches using rhodium-catalyzed asymmetric reductive reactions have proven particularly effective for synthesizing 3-substituted piperidines with high enantioselectivity. While the specific synthesis of this compound has not been detailed in the literature, similar compounds have been prepared through etherification reactions followed by appropriate functionalization steps.

Properties

IUPAC Name

4-[2-(2-bromo-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-18-14-17(16-4-2-1-3-5-16)6-7-19(18)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUXUNPLLMHQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-31-8
Record name Piperidine, 4-[2-[(3-bromo[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the biphenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the biphenyl moiety or the piperidine ring.

    Coupling Reactions: The biphenyl moiety can engage in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

The compound 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material sciences.

Pharmacological Studies

Research indicates that derivatives of piperidine compounds often exhibit a range of biological activities, including analgesic, anti-inflammatory, and antitumor properties. The specific compound could potentially serve as a lead compound in the development of new therapeutic agents targeting various diseases.

Neuropharmacology

Piperidine derivatives are frequently studied for their effects on the central nervous system (CNS). The structural modifications in This compound may influence its interaction with neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases or psychiatric disorders.

Anticancer Research

The bromo-biphenyl structure has been associated with anticancer activity. Studies exploring similar compounds have shown that they can inhibit tumor growth by interfering with cell signaling pathways. This compound could be evaluated for its efficacy against various cancer cell lines.

Polymer Chemistry

The unique chemical structure of this compound may allow it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of functionalized polymers using piperidine derivatives is ongoing.

Nanotechnology

Incorporating this compound into nanocarriers could improve drug delivery systems by enhancing solubility and bioavailability of poorly soluble drugs. Its potential use in targeted drug delivery mechanisms warrants further exploration.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of piperidine derivatives similar to the compound . Results indicated significant improvement in cognitive function in animal models of Alzheimer’s disease when treated with these compounds .

Case Study 2: Antitumor Activity

Research conducted at a leading cancer research institute demonstrated that a related piperidine derivative exhibited potent anticancer activity against breast cancer cells through apoptosis induction . This suggests that This compound may possess similar properties.

Mechanism of Action

The mechanism of action of 4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s biphenyl group distinguishes it from single-phenyl analogs. Key structural variations among similar compounds include:

  • Substituent Position and Complexity: 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (): Features a single phenyl ring with 4-bromo and 2-isopropyl substituents. The lack of a biphenyl system reduces molecular weight and lipophilicity compared to the target compound . 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride (): Contains a 4-bromo-2-methylphenoxy group. The smaller substituents may result in lower steric hindrance and altered receptor binding . 4-(Diphenylmethoxy)piperidine Hydrochloride (): Incorporates a diphenylmethoxy group instead of an ethyl-linked biphenyl.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound C₁₉H₂₁BrNO·HCl ~395.36* 3-Bromo biphenyl, ethyl linker
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl C₁₆H₂₃BrNO·HCl ~361.36* 4-Bromo, 2-isopropylphenoxy
4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine HCl C₁₄H₁₉BrNO·HCl ~348.67* 4-Bromo, 2-methylphenoxy
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy

*Calculated based on molecular formulas.

  • Steric Effects : The ethyl linker provides flexibility, while bulky substituents (e.g., isopropyl in ’s compound) may hinder binding to flat enzymatic pockets .

Pharmacological Potential

  • Biological Activity : Brominated aromatic compounds are often explored as kinase inhibitors or CNS agents due to halogen bonding and π-π interactions (Chen et al., 2006; ). The biphenyl system in the target compound may enhance affinity for hydrophobic binding pockets .
  • Safety Profile: Bromine substituents can increase toxicity, as noted in safety data sheets for related compounds (). The target compound’s larger size may mitigate reactivity compared to smaller analogs .

Biological Activity

The compound 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride (CAS No. 1219961-13-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20BrClN2O
  • Molecular Weight : 359.71 g/mol

Structural Features

The compound features a piperidine ring substituted with a bromo-biphenyl ether moiety, which is critical for its biological activity. The presence of the bromine atom enhances lipophilicity and may influence receptor interactions.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, including:

  • Dopamine Receptors : Compounds structurally related to piperidine derivatives have shown affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in numerous neurological disorders.
  • Toll-like Receptors (TLRs) : Some piperidine derivatives can act as agonists for TLRs, which play a crucial role in the immune response. Agonism at TLR7 and TLR8 has been linked to cytokine production, enhancing immune responses against pathogens .

Case Study: Dopamine Receptor Interaction

A study examining the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications to the biphenyl moiety significantly influenced D3 receptor activity. The optimized analogs exhibited potent β-arrestin recruitment and G protein activation, indicating their potential as therapeutic agents in treating conditions like schizophrenia and depression .

Cytokine Induction via TLR Agonism

In another investigation, piperidine derivatives were assessed for their ability to induce cytokines through TLR activation. The results demonstrated that certain structural modifications could enhance the efficacy of these compounds in activating the NFκB pathway, leading to increased production of pro-inflammatory cytokines .

In Vitro and In Vivo Studies

Study TypeFindings
In VitroCompounds similar to this compound showed significant activity in cell lines expressing TLR7/8, leading to enhanced cytokine production.
In VivoAnimal models treated with related piperidine compounds exhibited behavioral changes consistent with dopamine receptor modulation, supporting their potential use in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between a brominated biphenyl derivative and a piperidine-containing intermediate. For example, coupling 3-bromo[1,1'-biphenyl]-4-ol with a piperidine derivative bearing an ethyl spacer under alkaline conditions (e.g., using NaH or K₂CO₃ as a base) in polar aprotic solvents like DMF or DMSO. Key parameters include reaction temperature (often 80–100°C), stoichiometric control of the brominated aryl component, and purification via recrystallization or column chromatography .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl coupling and piperidine integration) .
  • X-ray Diffraction : For absolute configuration determination, particularly to resolve stereochemistry at the piperidine ring and biphenyl linkage .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What safety precautions are advised when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Emergency Protocols : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the brominated biphenyl moiety during synthesis?

  • Methodological Answer :

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance regioselectivity for biphenyl formation, with ligands like SPhos or XPhos improving yield .
  • Solvent Optimization : Test solvents with high dielectric constants (e.g., DMF) to stabilize transition states.
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC with UV/ELSD detection to confirm compound purity (>95%) and rule out impurities (e.g., unreacted brominated intermediates) as confounding factors .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line consistency, serum-free media) to isolate compound-specific effects .
  • Meta-Analysis : Compare structural analogs (e.g., Liproxstatin-1 hydrochloride, a ferroptosis inhibitor) to identify critical pharmacophores influencing activity .

Q. How to design experiments to assess the compound's potential as a ferroptosis inhibitor?

  • Methodological Answer :

  • In Vitro Models : Treat GPX4-knockdown cell lines with the compound and measure lipid peroxidation (e.g., via C11-BODIPY fluorescence) and cell viability (MTT assay) .
  • In Vivo Validation : Use murine models of ischemia-reperfusion injury, administering the compound intraperitoneally (1–5 mg/kg) and monitoring tissue damage via histopathology and serum biomarkers (e.g., ALT/AST for liver injury) .
  • Mechanistic Studies : Perform competitive binding assays with known ferroptosis inhibitors (e.g., Liproxstatin-1) to identify shared molecular targets .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Profiling : Conduct systematic tests in buffered solutions (pH 2–10) and solvents (DMSO, ethanol, THF) using nephelometry or UV-Vis spectroscopy .
  • Counterion Effects : Compare hydrochloride salt vs. free base forms, as ionized species may exhibit higher aqueous solubility .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to account for thermal effects on dissolution .

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